3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid
Brand Name: Vulcanchem
CAS No.: 83725-41-1
VCID: VC0211653
InChI: InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1
SMILES: CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Molecular Formula: C32H48O6
Molecular Weight: 528.7 g/mol

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid

CAS No.: 83725-41-1

Cat. No.: VC0211653

Molecular Formula: C32H48O6

Molecular Weight: 528.7 g/mol

* For research use only. Not for human or veterinary use.

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid - 83725-41-1

Specification

CAS No. 83725-41-1
Molecular Formula C32H48O6
Molecular Weight 528.7 g/mol
IUPAC Name (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
Standard InChI InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1
SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Canonical SMILES CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Appearance Cryst.

Introduction

Chemical Identification and Properties

Basic Chemical Information

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a triterpenoid compound with distinctive chemical characteristics. The table below summarizes the key chemical identifiers and properties of this compound:

PropertyInformation
CAS Number83725-41-1
PubChem ID10578094
Molecular FormulaC32H48O6
Molecular Weight528.73 g/mol
Compound TypeTriterpenoids
AppearanceCrystalline
IUPAC Name(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid

The chemical identification data provides essential information for researchers working with this compound, ensuring accurate reference and standardization in experimental procedures.

Molecular Structure and Representation

The molecular structure of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid can be represented through various chemical notation systems that help researchers understand its spatial arrangement and chemical properties:

Notation SystemRepresentation
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O
Standard InChIKeyJVQNCWJJEYAODC-ZESURFQCSA-N
Standard InChIInChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1

The structural representation provides critical information about the compound's chemical bonds, stereochemistry, and functional groups. The molecule features a complex pentacyclic structure characteristic of lupane-type triterpenoids, with an acetoxy group at the 3-alpha position and two carboxylic acid groups at positions 23 and 28.

Natural Sources and Isolation

Botanical Source

3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid has been identified and isolated from natural plant sources. According to available research data, the primary source of this compound is:

Plant SourcePlant Part
Glochidion macrophyllumBarks

Glochidion macrophyllum, belonging to the Phyllanthaceae family, is known to produce various bioactive compounds including this particular triterpenoid. The presence of this compound in the bark suggests its potential role in the plant's defense mechanism or other physiological functions.

Physical and Chemical Properties

Solubility Profile

Understanding the solubility characteristics of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is essential for laboratory handling and experimental design. The compound exhibits solubility in various organic solvents:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterLikely insoluble (based on structure)

This solubility profile is characteristic of triterpenoids, which typically have limited water solubility due to their hydrophobic nature while being readily soluble in organic solvents.

Storage ParameterRecommendation
Temperature-20°C
ConditionDesiccated
ContainerSealed vial

For long-term stability, it is advisable to store the compound in a desiccated environment at -20°C to prevent degradation. When handling the compound, care should be taken to avoid moisture exposure and repeated freeze-thaw cycles.

Stock Solution Preparation

Solution Preparation Guidelines

Preparing stock solutions of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid requires attention to solvent selection and concentration. The following table provides guidance for preparing solutions of different concentrations from various starting amounts:

Starting AmountConcentrationVolume Required
1 mg1 mM1.8913 mL
5 mg1 mM9.4566 mL
10 mg1 mM18.9132 mL
1 mg5 mM0.3783 mL
5 mg5 mM1.8913 mL
10 mg5 mM3.7826 mL
1 mg10 mM0.1891 mL
5 mg10 mM0.9457 mL
10 mg10 mM1.8913 mL

These calculations are based on the molecular weight of 528.73 g/mol and assume complete solubilization of the compound in the selected solvent.

Research Applications

Current Research Focus

The current research landscape for 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid focuses on:

  • Isolation and structural characterization from plant sources

  • Development of synthetic and semi-synthetic routes

  • Preliminary screening for biological activities

  • Structure-activity relationship studies

  • Potential inclusion in metabolomic studies

The compound has been included in research collections of triterpenoids, highlighting its significance in natural product research and potential biological applications.

Analytical Methods

Analytical techniques employed in the study of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Various chromatographic techniques for isolation from natural sources

These analytical methods are essential for ensuring the identity, purity, and structural integrity of the compound for research purposes.

Future Research Directions

Collaborative Research Opportunities

The study of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid presents opportunities for collaborative research across various disciplines and institutions. Many academic and research institutions have cited products related to natural compounds in their research, indicating a broad interest in this class of compounds.

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